- Iterative one-pot synthesis of oligosaccharidesAngewandte Chemie, 2004, 43(39), 5221-5224,
Cas no 933-00-6 (Hypochlorothioous acid,4-methylphenyl ester)

933-00-6 structure
Nom du produit:Hypochlorothioous acid,4-methylphenyl ester
Hypochlorothioous acid,4-methylphenyl ester Propriétés chimiques et physiques
Nom et identifiant
-
- Hypochlorothioous acid,4-methylphenyl ester
- 4-Methylphenylsulfenyl chloride
- 4-Toluenesulfenyl chloride
- 4-Tolylsulfenyl chloride
- p-Methylbenzenesulfenyl chloride
- p-Methylphenylsulfenyl chloride
- p-Tolylsulfenyl chloride
- 4-Methylbenzenesulfenyl chloride (ACI)
- p-Toluenesulfenyl chloride (6CI, 7CI, 8CI)
- [(4-Methylphenyl)sulfanyl]chlorane
- p-Tolyl hypochlorothioate
- RSGBMGFQNOGIPC-UHFFFAOYSA-N
- p-toluenesulfenyl chloride
- p-tolyl hypochlorothioite
- P-TOLUENESULFENYLCHLORIDE
- 4-methylbenzenesulfenyl chloride
- Benzenesulfenyl chloride, 4-methyl-
- p-tolylhypochlorothioite
- SCHEMBL2022538
- (4-methylphenyl) thiohypochlorite
- thiohypochlorous acid p-tolyl ester
- 933-00-6
-
- Piscine à noyau: 1S/C7H7ClS/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3
- La clé Inchi: RSGBMGFQNOGIPC-UHFFFAOYSA-N
- Sourire: ClSC1C=CC(C)=CC=1
Propriétés calculées
- Qualité précise: 157.9956991g/mol
- Masse isotopique unique: 157.9956991g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 9
- Nombre de liaisons rotatives: 0
- Complexité: 85
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 25.3Ų
- Charge de surface: 0
- Le xlogp3: 3.2
- Nombre d'tautomères: Rien du tout
Propriétés expérimentales
- Dense: 1.20
- Point d'ébullition: 281 ºC
- Point d'éclair: 120 ºC
Hypochlorothioous acid,4-methylphenyl ester PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00GUZ7-10g |
p-Toluenesulfenylchloride |
933-00-6 | 10g |
$970.00 | 2023-12-16 | ||
Aaron | AR00GV7J-1g |
p-Toluenesulfenylchloride |
933-00-6 | 98% | 1g |
$307.00 | 2025-02-13 | |
Aaron | AR00GV7J-5g |
p-Toluenesulfenylchloride |
933-00-6 | 98% | 5g |
$919.00 | 2025-02-13 | |
Aaron | AR00GV7J-10g |
p-Toluenesulfenylchloride |
933-00-6 | 98% | 10g |
$1619.00 | 2025-02-13 | |
1PlusChem | 1P00GUZ7-5g |
p-Toluenesulfenylchloride |
933-00-6 | 5g |
$558.00 | 2023-12-16 | ||
1PlusChem | 1P00GUZ7-1g |
p-Toluenesulfenylchloride |
933-00-6 | 1g |
$192.00 | 2023-12-16 |
Hypochlorothioous acid,4-methylphenyl ester Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Hexane ; 10 min, 0 °C; 1 h, 0 °C → rt; > 1 h, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Sulfuryl chloride Solvents: Pentane ; -40 °C; 30 min, -40 °C; -40 °C → rt; 2 h, rt
Référence
- Thiol and H2S mediated NO generation from nitrate at copper(II)ChemRxiv, 2022, 1, 1-6,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride
Référence
- p-Toluenesulfenyl chlorideOrganic Syntheses, 1955, 35, 99-101,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Chlorine
Référence
- Cyclofunctionalization of 2-allylphenols with sulfur chlorides. III. 2-(Arylthiomethyl)-2,3-dihydrofuro[3,2-h]quinolines from 7-allyl- and 7-methallyl-8-hydroxyquinoline, respectively, and arylsulfenyl chloridesJournal fuer Praktische Chemie (Leipzig), 1989, 331(1), 136-40,
Synthetic Routes 5
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 15 min, 25 °C
Référence
- Palladium-Catalyzed Regio- and Stereoselective Chlorothiolation of Terminal Alkynes with Sulfenyl ChloridesChemistry - An Asian Journal, 2014, 9(1), 58-62,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Triethylamine , Sulfuryl chloride Solvents: Pentane
Référence
- A New Approach to the Synthesis of β-Hydroxy-α-amino Acids Using (Arylthio)nitrooxiranesJournal of Organic Chemistry, 1995, 60(20), 6431-40,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Chlorine
Référence
- Sulfur substituted organotin compounds. IX. Formation of [(3-chloro-4-o-nitrophenylthio)butyl]triphenyltin, Ph3SnCH2CH2CHClCH2SC6H4NO2-o, from reaction of 4-butenyltriphenyltin and o-nitrobenzenesulfenyl chlorideJournal of Organometallic Chemistry, 1982, 235(1), 37-41,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
Référence
- Allicin-Inspired Heterocyclic Disulfides as Novel Antimicrobial AgentsJournal of Agricultural and Food Chemistry, 2022, 70(37), 11782-11791,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 15 min, 0 °C
Référence
- Radical-polar crossover allenylation of alkenes: Divergent synthesis of homoallenic alcohols and amidesChem Catalysis, 2023, 3(4),,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Sulfuryl chloride Catalysts: Triethylamine Solvents: Carbon tetrachloride ; rt → 0 °C; 30 min, 0 °C
Référence
- Directed, nickel-catalyzed 1,2-alkylsulfenylation of alkenyl carbonyl compoundsChemical Science, 2022, 13(22), 6567-6572,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Sulfuryl chloride Solvents: Hexane ; 5 min, 0 °C; 1 h, rt
Référence
- Synthesis of Disaccharide Nucleosides by the O-Glycosylation of Natural Nucleosides with Thioglycoside DonorsChemistry - An Asian Journal, 2015, 10(3), 740-751,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 2 h, rt
Référence
- One-Pot Tandem Oxidative Bromination and Amination of Sulfenamide for the Synthesis of SulfinamidinesJournal of Organic Chemistry, 2023, 88(7), 4581-4591,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 25 °C
Référence
- Nickel-Catalyzed Carbonylative Synthesis of α,β-Unsaturated Thioesters from Vinyl Triflates and Arylsulfonyl ChloridesOrganic Letters, 2022, 24(22), 4009-4013,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride
Référence
- The asymmetric desymmetrisation of meso compounds2000, , ,,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 12 h, rt
Référence
- Synthesis of Chiral Sulfonimidoyl Chloride via Desymmetrizing Enantioselective HydrolysisJournal of the American Chemical Society, 2023, 145(9), 5439-5446,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 30 min, 0 °C
Référence
- Sulfane Decreases the Nucleophilic Reactivity of Zinc Thiolates: Implications for Biological Reactive Sulfur SpeciesJournal of the American Chemical Society, 2022, 144(45), 20630-20640,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Chlorine
Référence
- Studies of aromatic disulfides. VII. Synthesis of asymmetric aromatic and aliphatic-aromatic disulfidesZhurnal Organicheskoi Khimii, 1977, 13(2), 370-4,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Sulfuryl chloride Solvents: Pentane ; -40 °C; 30 min, -40 °C; -40 °C → rt; 2 h, rt
Référence
- Thiol and H2S-Mediated NO Generation from Nitrate at Copper(II)Journal of the American Chemical Society, 2023, 145(22), 12007-12012,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Potassium hydroxide , Oxygen Solvents: 1,4-Dioxane ; 5 h, rt
1.2 Reagents: Water Solvents: Ethyl acetate ; rt
1.2 Reagents: Water Solvents: Ethyl acetate ; rt
Référence
- Generation of Oxazolidine-2,4-diones Bearing Sulfur-Substituted Quaternary Carbon Atoms by Oxothiolation/Cyclization of YnamidesChemistry - A European Journal, 2016, 22(7), 2532-2538,
Hypochlorothioous acid,4-methylphenyl ester Raw materials
Hypochlorothioous acid,4-methylphenyl ester Preparation Products
Hypochlorothioous acid,4-methylphenyl ester Littérature connexe
-
David C. Sherrington,Alexander Swann,Ian M. Huxham,Lawrence Tetley J. Mater. Chem. 1993 3 781
-
Lijun Huang,Zhen Wang,Xuefei Huang Chem. Commun. 2004 1960
-
Lei Cai,Lingkui Meng,Jing Zeng,Qian Wan Org. Chem. Front. 2021 8 3150
-
Qingpeng Zhao,Han Zhang,Yanxin Zhang,Shihao Zhou,Jian Gao Org. Biomol. Chem. 2020 18 6549
-
Gao-Lan Zhang,Meng-Man Wei,Chengcheng Song,Yu-Feng Ma,Xiu-Jing Zheng,De-Cai Xiong,Xin-Shan Ye Org. Chem. Front. 2018 5 2179
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